![molecular formula C9H13NOS B14328283 {2-[(2-Aminoethyl)sulfanyl]phenyl}methanol CAS No. 96751-78-9](/img/structure/B14328283.png)
{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol is an organic compound that features both an aminoethyl group and a sulfanyl group attached to a phenyl ring, with a methanol group. This unique structure allows it to participate in various chemical reactions and makes it a compound of interest in multiple fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Aminoethyl)sulfanyl]phenyl}methanol typically involves the introduction of the aminoethyl and sulfanyl groups to a phenyl ring, followed by the addition of a methanol group. One common method involves the reaction of 2-bromophenylmethanol with 2-aminoethanethiol under basic conditions to form the desired product. The reaction is usually carried out in a solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which {2-[(2-Aminoethyl)sulfanyl]phenyl}methanol exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can influence biochemical pathways and cellular processes, making the compound of interest for therapeutic applications.
相似化合物的比较
Similar Compounds
2-Aminoethanethiol: Lacks the phenyl and methanol groups, making it less versatile.
Phenylmethanol: Lacks the aminoethyl and sulfanyl groups, limiting its reactivity.
2-Bromoethanol: Contains a bromo group instead of the aminoethyl and sulfanyl groups, leading to different reactivity.
Uniqueness
{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol is unique due to the presence of both aminoethyl and sulfanyl groups attached to a phenyl ring with a methanol group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
96751-78-9 |
|---|---|
分子式 |
C9H13NOS |
分子量 |
183.27 g/mol |
IUPAC 名称 |
[2-(2-aminoethylsulfanyl)phenyl]methanol |
InChI |
InChI=1S/C9H13NOS/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,11H,5-7,10H2 |
InChI 键 |
ZEEYFQYCWZQZRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CO)SCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)

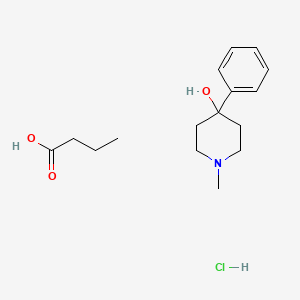
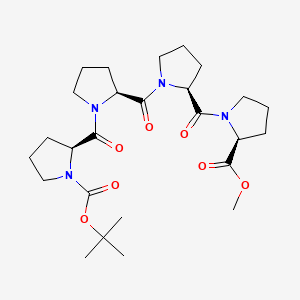
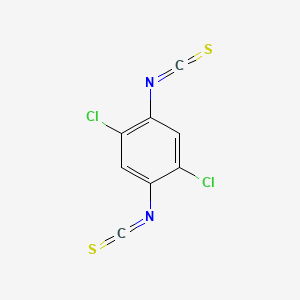
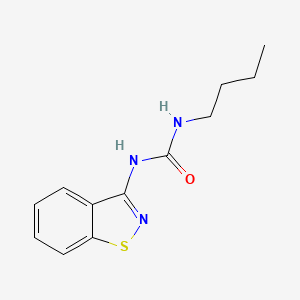
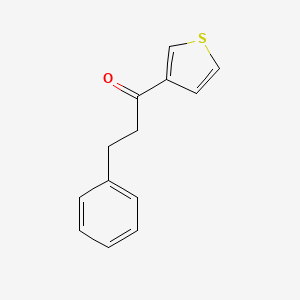

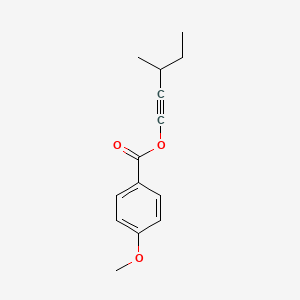
![2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B14328254.png)
![3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione](/img/structure/B14328256.png)
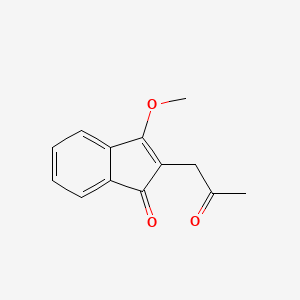
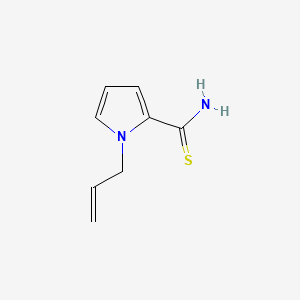
![(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene](/img/structure/B14328276.png)
